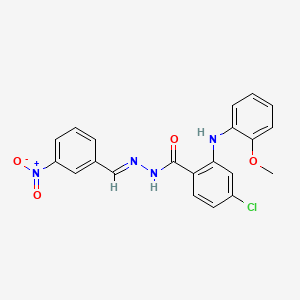
4-Chloro-2-((2-methoxyphenyl)amino)benzoic acid ((3-nitrophenyl)methylene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-((2-methoxyphenyl)amino)benzoic acid ((3-nitrophenyl)methylene)hydrazide is a complex organic compound that features a combination of aromatic rings, chloro, methoxy, and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-((2-methoxyphenyl)amino)benzoic acid ((3-nitrophenyl)methylene)hydrazide typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-2-aminobenzoic acid with 2-methoxyaniline to form an intermediate product. This intermediate is then reacted with 3-nitrobenzaldehyde in the presence of a suitable catalyst to yield the final compound. The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-((2-methoxyphenyl)amino)benzoic acid ((3-nitrophenyl)methylene)hydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-Chloro-2-((2-methoxyphenyl)amino)benzoic acid ((3-nitrophenyl)methylene)hydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-((2-methoxyphenyl)amino)benzoic acid ((3-nitrophenyl)methylene)hydrazide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoic acid hydrazide: Similar structure but lacks the methoxy and nitrophenyl groups.
4-Amino-5-chloro-2-methoxybenzoic acid: Contains similar functional groups but differs in the overall structure.
2-Chloro-4-(methylsulfonyl)benzoic acid: Shares the chloro and benzoic acid moieties but has different substituents.
Uniqueness
4-Chloro-2-((2-methoxyphenyl)amino)benzoic acid ((3-nitrophenyl)methylene)hydrazide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
75412-58-7 |
|---|---|
Molecular Formula |
C21H17ClN4O4 |
Molecular Weight |
424.8 g/mol |
IUPAC Name |
4-chloro-2-(2-methoxyanilino)-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H17ClN4O4/c1-30-20-8-3-2-7-18(20)24-19-12-15(22)9-10-17(19)21(27)25-23-13-14-5-4-6-16(11-14)26(28)29/h2-13,24H,1H3,(H,25,27)/b23-13+ |
InChI Key |
OTVNXXGPCXILTB-YDZHTSKRSA-N |
Isomeric SMILES |
COC1=CC=CC=C1NC2=C(C=CC(=C2)Cl)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC=C1NC2=C(C=CC(=C2)Cl)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


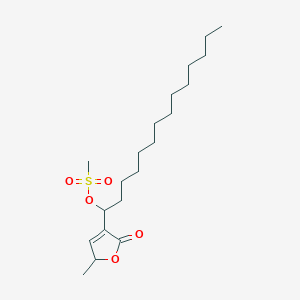
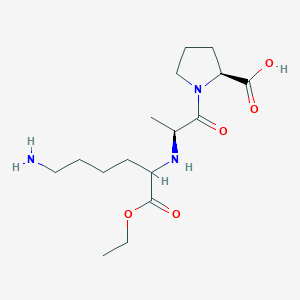


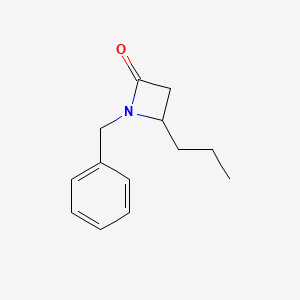
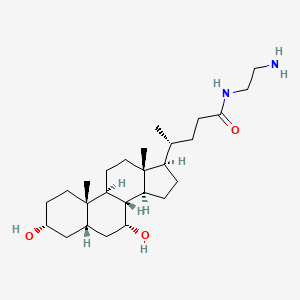

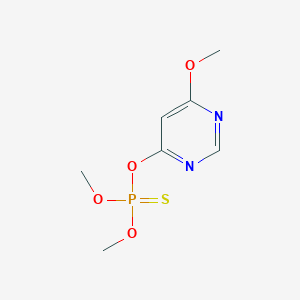



![4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)-](/img/structure/B14445624.png)

silane](/img/structure/B14445632.png)
